molecular formula C8H13N3 B12529891 4-Methyl-N-propylpyrimidin-2-amine CAS No. 651718-70-6

4-Methyl-N-propylpyrimidin-2-amine

Cat. No.: B12529891
CAS No.: 651718-70-6
M. Wt: 151.21 g/mol
InChI Key: INEYMNPAADUQPA-UHFFFAOYSA-N
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Description

4-Methyl-N-propylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-propylpyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylpyrimidine with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials are mixed in a reactor, and the reaction is monitored to ensure complete conversion. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-propylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, alkoxides, or thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-N-propylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar structural features.

    4-Methylpyrimidine: Lacks the propylamine group but shares the methyl substitution.

    N-Propylpyrimidine: Similar to 4-Methyl-N-propylpyrimidin-2-amine but without the methyl group.

Uniqueness

This compound is unique due to the presence of both the methyl and propylamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

651718-70-6

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-methyl-N-propylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3/c1-3-5-9-8-10-6-4-7(2)11-8/h4,6H,3,5H2,1-2H3,(H,9,10,11)

InChI Key

INEYMNPAADUQPA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=CC(=N1)C

Origin of Product

United States

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